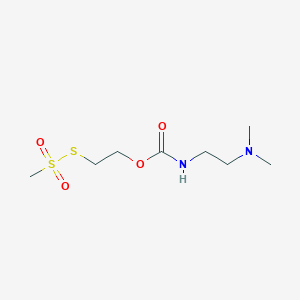

O-2-(Methanthiosulfonat)ethyl-N-(N,N-Dimethylaminoethyl)carbamate, Hydrochlorid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves intricate reactions where specific functional groups are introduced to achieve desired chemical characteristics. For example, the formation of methyl methanethiosulfonate from dimethyl sulfoxide and hydrogen chloride highlights a related synthesis process, showcasing the antifungal and antibacterial activities of the resulting compound (Tsuchiya, Iriyama, & Umezawa, 1964). Similarly, the preparation of β-(N,N-Dialkylamino)ethyl arylthiosulfonates through the reaction of potassium arylthiosulfonate with 2-chloroethylamine is another relevant synthetic route, demonstrating the versatility of such compounds in mimicking hydrolysis and oxidation chemistry (Davis, Ray, Kasperowicz, Przeslawski, & Durst, 1992).

Molecular Structure Analysis

The molecular and supramolecular structures of related sulfonamide derivatives have been reported, showing variations in torsion angles and hydrogen bonding patterns that influence the overall molecular architecture. These structural variations impact the compound's physical and chemical properties, as seen in N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds with methanethiosulfonate or similar groups include a variety of processes such as hydrolysis, oxidation, and elimination reactions. For instance, the alkaline hydrolysis of β-(N,N-Dialkylamino)ethyl arylthiosulfonates leads to the cleavage of S-S bonds, yielding sulfinic acids and disulfides (Davis et al., 1992).

Physical Properties Analysis

The physical properties of chemical compounds like "O-2-(Methanethiosulfonate)ethyl-N-(N,N-dimethylaminoethyl)carbamate, Hydrochloride" are crucial for understanding their behavior in different environments. Properties such as solubility, melting point, and boiling point are determined by the compound's molecular structure and intermolecular interactions.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific chemical transformations, are essential for the application and handling of these chemicals. The reactivity of methanethiosulfonate derivatives, for instance, plays a significant role in their antifungal and antibacterial properties, as well as their potential use in synthetic chemistry for introducing or modifying functional groups (Tsuchiya et al., 1964).

Wissenschaftliche Forschungsanwendungen

Untersuchungen an Ionenkanälen

Diese Verbindung könnte sich als Reagenz für die Feststellung der Nähe zur Pore bei Untersuchungen an Ionenkanalproteinen unbekannter Struktur als nützlich erweisen . Ionenkanäle sind integrale Membranproteine, die dazu beitragen, den kleinen Spannungsgradienten über die Plasmamembran aller lebenden Zellen aufzubauen und zu kontrollieren, indem sie den Fluss von Ionen entlang ihres elektrochemischen Gradienten ermöglichen .

Biokonjugation

Die Verbindung ist ein bemerkenswertes Biokonjugat . Biokonjugation ist die chemische Strategie, um eine stabile kovalente Verbindung zwischen zwei Molekülen zu bilden, von denen mindestens eines ein Biomolekül ist .

Antivirale Forschung

Interessanterweise hat diese Verbindung eine bemerkenswerte Wirksamkeit gegen die H1N1-Pandemie gezeigt . Dies deutet darauf hin, dass es in der antiviralen Forschung eingesetzt werden könnte, insbesondere bei der Untersuchung von Influenzaviren .

Chemische Biologie

Aufgrund ihrer einzigartigen chemischen Struktur könnte diese Verbindung in verschiedenen Anwendungen in der chemischen Biologie eingesetzt werden, wie z. B. der Untersuchung von Proteinfunktionen, Signaltransduktion und Zell-Zell-Interaktionen .

Arzneimittelforschung

Aufgrund ihrer möglichen antiviralen Eigenschaften könnte diese Verbindung in Prozessen der Arzneimittelforschung und -entwicklung eingesetzt werden .

Biochemische Forschung

Diese Verbindung könnte in der biochemischen Forschung eingesetzt werden, insbesondere in Studien, die Schwefelverbindungen betreffen .

Wirkmechanismus

Target of Action

The primary targets of Carbamate Hydrochloride are ion channel proteins . These proteins play a crucial role in regulating the flow of ions across cell membranes, which is essential for a variety of cellular processes, including the transmission of nerve impulses.

Mode of Action

Carbamate Hydrochloride interacts with its targets by establishing proximity to the pore in ion channel proteins . This interaction can influence the behavior of the ion channels, potentially altering their function.

Eigenschaften

IUPAC Name |

2-methylsulfonylsulfanylethyl N-[2-(dimethylamino)ethyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S2.ClH/c1-10(2)5-4-9-8(11)14-6-7-15-16(3,12)13;/h4-7H2,1-3H3,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASASFNRFBAGWBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)OCCSS(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

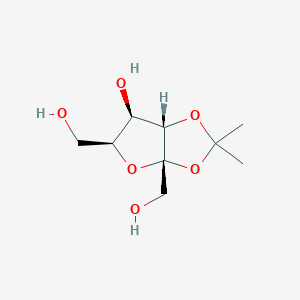

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

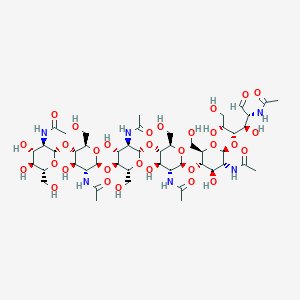

Feasible Synthetic Routes

Q & A

A: Acridine derivatives, including amsacrine, methyl N-(4'-(9-acridinylamino)-phenyl)carbamate hydrochloride (AMCA), and methyl N-(4'-(9-acridinylamino)-3-methoxy-phenyl) methane sulfonamide (mAMSA), primarily target DNA topoisomerase II (topo II) [, , , , ]. Topo II is an enzyme crucial for DNA replication and repair, making it a viable target for anticancer therapies.

A: These compounds stabilize the complex formed between topo II and DNA, leading to the accumulation of DNA double-strand breaks [, , , , ]. These breaks are cytotoxic and ultimately lead to cell death, making these compounds effective against rapidly dividing cancer cells.

A: Yes, mammalian cells express two isoforms of topo II: alpha and beta [, , ]. Interestingly, research suggests that some acridine analogs, like AMCA, might have a higher affinity for topo II beta []. This selectivity could have implications for their efficacy against different types of cancer cells.

A: Studies have identified specific mutations in the topo II beta gene that confer resistance to acridine derivatives [, , , ]. For example, the mutation E522K in topo II beta reduces drug-stimulated DNA cleavage, leading to resistance to AMCA and mAMSA []. Understanding these mutations is crucial for developing strategies to overcome drug resistance.

A: Calcium ions play a crucial role in the DNA cleavage activity of topo II []. Interestingly, the mutation P732L in topo II beta abolishes DNA cleavage in the presence of calcium, leading to drug resistance []. This finding highlights the importance of considering the role of metal ions in the development of topo II inhibitors.

A: Yes, some carbamate analogs of amsacrine, such as AMCA, demonstrate significant activity against non-cycling cells, unlike amsacrine itself [, , ]. This characteristic makes them potentially valuable for targeting dormant tumor cells, which are often resistant to conventional chemotherapy.

A: While in vitro assays are valuable for initial screening and mechanistic studies, they may not fully represent the complex tumor microenvironment []. Factors like drug penetration, metabolism, and the presence of drug efflux pumps can significantly impact drug efficacy in vivo.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B13595.png)